molecular formula C13H14N2O3S B14530852 Ethyl [(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetate CAS No. 62312-54-3

Ethyl [(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetate

Cat. No.: B14530852
CAS No.: 62312-54-3
M. Wt: 278.33 g/mol
InChI Key: MWFYRBPBMZWFEH-UHFFFAOYSA-N
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Description

Ethyl [(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetate typically involves the reaction of 1-acetyl-1H-benzimidazole-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl [(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The sulfur atom in the compound can also form strong interactions with metal ions, which can be exploited in catalytic applications .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2-thiol: A precursor in the synthesis of Ethyl [(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetate.

    Ethyl 2-(1H-benzimidazol-2-ylthio)acetate: A structurally similar compound with potential biological activities.

    1-Acetyl-1H-benzimidazole: Another benzimidazole derivative with different functional groups.

Uniqueness

This compound is unique due to the presence of both the acetyl and ethyl ester groups, which can influence its reactivity and biological activity. The combination of these functional groups with the benzimidazole core provides a versatile scaffold for further chemical modifications and applications .

Properties

CAS No.

62312-54-3

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

ethyl 2-(1-acetylbenzimidazol-2-yl)sulfanylacetate

InChI

InChI=1S/C13H14N2O3S/c1-3-18-12(17)8-19-13-14-10-6-4-5-7-11(10)15(13)9(2)16/h4-7H,3,8H2,1-2H3

InChI Key

MWFYRBPBMZWFEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2N1C(=O)C

Origin of Product

United States

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